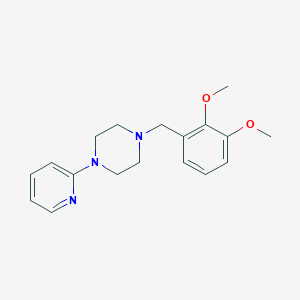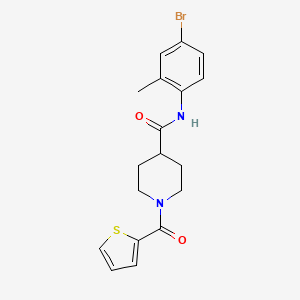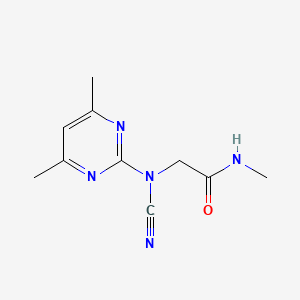
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weed growth. This chemical compound belongs to the family of coumarin derivatives and has a molecular weight of 337.78 g/mol. Clomazone is known for its ability to inhibit the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative stress and photosynthesis damage.
Mecanismo De Acción
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one acts by inhibiting the enzyme phytoene desaturase (PDS), which is involved in the biosynthesis of carotenoids. Carotenoids are essential pigments that protect plants from oxidative stress and photosynthesis damage. Inhibition of PDS leads to the accumulation of phytoene, a colorless precursor of carotenoids, and the depletion of carotenoids. This, in turn, leads to the accumulation of ROS and oxidative stress, which causes chlorophyll degradation, membrane damage, and ultimately, plant death.
Biochemical and physiological effects:
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been found to affect several biochemical and physiological processes in plants. It inhibits the biosynthesis of carotenoids, which leads to the accumulation of ROS and oxidative stress. This, in turn, causes chlorophyll degradation, membrane damage, and ultimately, plant death. 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one also affects the expression of several genes involved in plant defense mechanisms, such as jasmonic acid biosynthesis and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is a widely used herbicide in agriculture and is readily available for laboratory experiments. Its mechanism of action is well understood, and it is an effective tool for studying the biosynthesis of carotenoids and the effects of oxidative stress on plant growth and development. However, 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is also toxic to animals and humans, and caution should be exercised when handling this chemical compound.
Direcciones Futuras
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one. One area of research is the development of new herbicides that target different enzymes involved in the biosynthesis of carotenoids. Another area of research is the study of the effects of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, research could be conducted on the potential use of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one as a therapeutic agent for the treatment of certain diseases, such as cancer, which are characterized by oxidative stress and ROS accumulation.
Métodos De Síntesis
The synthesis of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one involves a series of chemical reactions that begin with the condensation of 2-methyl-4H-chromen-4-one with chloroacetyl chloride to form 3-(2-chloroacetyl-6-fluorophenyl)-2-methyl-4H-chromen-4-one. This intermediate product is then treated with sodium methoxide to produce 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, which is the final product.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its herbicidal properties and its effects on plant growth and development. Several research studies have shown that 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one inhibits the biosynthesis of carotenoids, which leads to the accumulation of reactive oxygen species (ROS) and oxidative stress in plants. This, in turn, causes chlorophyll degradation, membrane damage, and ultimately, plant death. 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has also been found to affect the expression of several genes involved in plant defense mechanisms, such as jasmonic acid biosynthesis and signaling pathways.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-9-15(16-12(18)4-3-5-13(16)19)17(20)11-7-6-10(21-2)8-14(11)22-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIORNEORRAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5694226.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)
![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)




![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)